Olomoucine
Overview
Description
Olomoucine is a small molecule that belongs to the class of organic compounds known as 6-alkylaminopurines. These compounds contain an alkylamine group attached at the 6-position of a purine. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound is primarily known for its role as a cyclin-dependent kinase inhibitor, which makes it a valuable tool in cell cycle research and cancer studies .
Mechanism of Action
Target of Action
Olomoucine primarily targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Specifically, it inhibits CDK1, CDK2, and CDK5 . These kinases are essential for the control of the cell cycle and are involved in processes such as cell proliferation and differentiation .
Mode of Action
This compound acts as a competitive inhibitor of ATP in cyclin-dependent kinases . It binds to these kinases, thereby preventing their normal function and disrupting the cell cycle . This interaction with its targets leads to changes in cell proliferation and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAP kinase signal transduction pathway . This pathway plays a key role in regulating cell functions such as growth and differentiation. By inhibiting CDKs, this compound disrupts this pathway, leading to downstream effects on cell proliferation and differentiation .
Pharmacokinetics
It is known that this compound is a small molecule, which suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell proliferation and differentiation. By inhibiting CDKs, this compound disrupts the cell cycle, which can lead to decreased cell proliferation . This has been observed in various cell types, including neuroepithelial cells and cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, in the context of stroke, this compound has been shown to influence recovery and peri-infarct changes . .
Biochemical Analysis
Biochemical Properties
Olomoucine interacts with several enzymes and proteins. It inhibits CDK1, CDK2, and CDK5 . It also inhibits Mitogen-activated protein kinase 1 . These interactions are crucial in regulating cell cycle progression and cellular proliferation .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits the G1/S transition of unicellular algae and blocks the development of certain gametophytes . In animal models, this compound has been shown to inhibit early cleavages of Caenorhabditis elegans embryos and those of ascidian embryos .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a competitive inhibitor of the ATP-binding site of CDKs . This inhibition disrupts the normal function of these kinases, leading to alterations in cell cycle progression and cellular proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, in stroke-induced rats, this compound was administered at 1 hour and 24 hours after stroke induction, and its effects on glial cell responses were evaluated up to 29 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in stroke-induced rats, this compound treatment did not significantly affect maximal infarct volume . It did modify functional recovery, with effects being markedly test-dependent .
Metabolic Pathways
Given its role as a CDK inhibitor, it likely interacts with enzymes and cofactors involved in cell cycle regulation .
Transport and Distribution
This compound is transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1) . These transport proteins likely play a role in the distribution of this compound within cells and tissues .
Subcellular Localization
Given its role as a CDK inhibitor, it is likely localized to the nucleus where it can interact with its target enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Olomoucine can be synthesized through a multi-step process involving the reaction of 2,6-diaminopurine with benzylamine and subsequent alkylation with methyl iodide . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yields and purity. The use of automated synthesis equipment and stringent quality control measures are common in industrial settings to produce this compound for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Olomoucine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or aminated purine derivatives .
Scientific Research Applications
Olomoucine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Roscovitine: Another cyclin-dependent kinase inhibitor with a similar mechanism of action but different chemical structure.
Purvalanol: A potent inhibitor of cyclin-dependent kinases with distinct selectivity profiles.
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor used in cancer research.
Uniqueness of Olomoucine: this compound is unique due to its specific inhibition of multiple cyclin-dependent kinases and its ability to modulate various cellular processes, making it a versatile tool in both basic and applied research .
Properties
IUPAC Name |
2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVPOLSIJWJJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144068 | |
Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Olomoucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
101622-51-9 | |
Record name | Olomoucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101622-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olomoucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101622519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olomoucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02116 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | olomoucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=666096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Hydroxyethylamino)-6-(benzylamino)-9-methylpurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLOMOUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A839B2HYS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Olomoucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 °C | |
Record name | Olomoucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035233 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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